molecular formula C23H21N3O3S2 B2645442 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261007-11-7

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2645442
CAS No.: 1261007-11-7
M. Wt: 451.56
InChI Key: CCFIQBGVMQETDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (hereafter referred to as Compound A) features a thieno[3,2-d]pyrimidine-2,4-dione core modified with a tetrahydroquinolin-1-yl ethyl group at position 1 and a thiophen-2-yl ethyl substituent at position 2. Its structural complexity combines heterocyclic moieties known for diverse pharmacological activities, including antimicrobial, antitumor, and receptor-modulating properties . This article compares Compound A with structurally related derivatives, focusing on synthetic strategies, substituent effects, and inferred bioactivity.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N3O3S2/c27-20(24-11-3-6-16-5-1-2-8-18(16)24)15-26-19-10-14-31-21(19)22(28)25(23(26)29)12-9-17-7-4-13-30-17/h1-2,4-5,7-8,10,13-14,21H,3,6,9,11-12,15H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGDHULLVSJIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 354.42 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed potent cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the specific derivative used .
CompoundCell LineIC50 (µM)
1MCF-7 (Breast)15
2A549 (Lung)12
3HeLa (Cervical)18

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

  • Microbial Inhibition : In studies against common pathogens such as Staphylococcus aureus and Escherichia coli, compounds exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Study 1: Anticancer Efficacy

A significant study evaluated the anticancer efficacy of a similar thieno[3,2-d]pyrimidine derivative in murine models. The results showed that the compound led to a reduction in tumor size by approximately 50% compared to control groups over a treatment period of four weeks. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial effects of this class of compounds against drug-resistant strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergy when combined with standard antibiotics like ampicillin. This suggests potential for developing combination therapies against resistant infections .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiophene and pyrimidine rings have been shown to possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Studies suggest that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in tumor cells.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that specific derivatives of thieno[3,2-d]pyrimidines led to significant reductions in cell viability. Mechanistic studies indicated that these compounds induce apoptosis through mitochondrial pathways.

Pharmacological Insights

The pharmacokinetics and bioavailability of this compound are crucial for its development as a therapeutic agent. Preliminary studies suggest moderate solubility and favorable metabolic stability. Further investigations into its pharmacodynamics are necessary to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from other pyrimidine derivatives. Key comparisons include:

(a) Thieno[2,3-d]pyrimidin-4-ones ()
  • Core: Thieno[2,3-d]pyrimidin-4-one (lacking the 2-oxo group).
  • Substituents : Furanyl or phenyl groups at position 3.
  • Properties: Demonstrated antimicrobial activity, suggesting the thiophene-pyrimidine framework contributes to bioactivity.
(b) Benzo-Fused Thienopyrimidines ()
  • Core: Benzo[4,5]thieno[2,3-d]pyrimidine-4-one.
  • Substituents : Methyl groups and pyrrole-dione moieties.
  • Properties : Increased aromaticity from the benzo ring enhances stability but may reduce solubility. Compound A ’s lack of a fused benzene ring likely improves metabolic flexibility .
(c) Pyrido[2,3-d]pyrimidine-2,4-diones ()
  • Core : Pyrido[2,3-d]pyrimidine-2,4-dione (nitrogen-containing fused ring).
  • Substituents: Dimethylaminomethyl and phenyl groups.
  • Compound A’s thiophene moiety may confer higher lipophilicity, favoring membrane penetration .

Substituent Effects

(a) Tetrahydroquinolin-1-yl Ethyl Group
  • Similar tetrahydroquinolin derivatives (, Compounds 28–32) show varied bioactivity based on amine substituents (e.g., piperidin-1-yl, pyrrolidin-1-yl). Compound A’s tetrahydroquinolin group may enhance binding to enzymes or receptors requiring planar aromatic interactions .
(b) Thiophen-2-yl Ethyl Substituent
  • Analogous thiophene-containing compounds () exhibit improved bioavailability compared to furan or phenyl derivatives. This group may also influence metabolic stability via sulfur-mediated interactions .

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties/Inferred Bioactivity Reference
Compound A Thieno[3,2-d]pyrimidine-2,4-dione 1-(Tetrahydroquinolin-1-yl)ethyl, 3-(thiophen-2-yl)ethyl High lipophilicity, potential antimicrobial/antitumor activity -
Benzo[4,5]thieno[2,3-d]pyrimidine () Benzo-fused thienopyrimidine Methyl, pyrrole-dione Enhanced stability, possible reduced solubility
Pyrido[2,3-d]pyrimidine-2,4-dione () Pyrido-fused pyrimidine Dimethylaminomethyl, phenyl Polar substituents, improved water solubility
Thieno[2,3-d]pyrimidin-4-ones () Thieno[2,3-d]pyrimidin-4-one Furanyl, methyl Antimicrobial activity, moderate H-bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.